molecular formula C8H9N3 B047337 2-(Pyridin-2-ylamino)propanenitrile CAS No. 114623-00-6

2-(Pyridin-2-ylamino)propanenitrile

Cat. No. B047337
M. Wt: 147.18 g/mol
InChI Key: IWNPEDFREYWPEI-UHFFFAOYSA-N
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Description

“2-(Pyridin-2-ylamino)propanenitrile” is a compound that has been used in the design of privileged structures in medicinal chemistry . It has been employed in the synthesis of novel heterocyclic compounds with potential biological activities .


Synthesis Analysis

The synthesis of “2-(Pyridin-2-ylamino)propanenitrile” involves a series of steps. A catalyst-free synthesis of N-pyridin-2-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of “2-(Pyridin-2-ylamino)propanenitrile” has been elucidated by single-crystal X-ray diffraction method . The compound crystallized in the monoclinic space group P21/m .


Chemical Reactions Analysis

The chemical reactions involving “2-(Pyridin-2-ylamino)propanenitrile” are diverse. The compound exhibits a wide range of reactivities due to its unique optical and spectroscopic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Pyridin-2-ylamino)propanenitrile” include a molecular weight of 147.18 . The compound has a melting point of 126-127°C .

Future Directions

The future directions for “2-(Pyridin-2-ylamino)propanenitrile” involve its potential use in the development of more potent and effective targeted kinase inhibitors (TKIs) . Its derivatives have shown promising cytotoxic effects against different cancer cell lines .

properties

IUPAC Name

2-(pyridin-2-ylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-7(6-9)11-8-4-2-3-5-10-8/h2-5,7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNPEDFREYWPEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-ylamino)propanenitrile

Synthesis routes and methods

Procedure details

To an aqueous solution of sodium bisulfite in an amount of 10.5 g/20 ml H2O, a 44% acetaldehyde solution in an amount of 10 g was added and refluxed with heating for 1 hour. Then, 9.4 g of 2-aminopyridine was added thereto and the reflux with heating was continued for additional 2 hours. Aqueous solution of sodium cyanide was added thereto in an amount of 7 g/10 ml H2O and reacted at 90° C. for 2 hours. The oil layer was separated and cooled to be crystallized (yield 11.6 g). The crystals were recrystallized from ethyl acetate to give α-(2-pyridylamino)propionitrile in an amount of 9 g (in 67% yield).
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